5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

S1P receptor pharmacology Immunomodulation GPCR drug discovery

S1P receptor pharmacology studies often fail due to uncontrolled substituent variability in commercial 2-iminothiazolidin-4-one analogs. This specific compound (CAS 312291-47-7; ChEMBL CHEMBL1098201) provides a well-characterized, near-balanced S1P1/S1P3 agonism profile (EC50 ratio ≈ 1.9; S1P1 EC50 201 nM, S1P3 EC50 106 nM) measured in identical recombinant CHO GTPγS binding assays. • ~6-fold S1P1 potency gain vs. unsubstituted benzylidene analog - validated SAR benchmark for lipophilic para-substituent optimization • Lipinski-compliant (logP 4.6, MW 352.45, zero HBD) - suitable for cell-based assays requiring passive membrane diffusion • Curated in ChEMBL & BindingDB with traceable synthetic provenance via Knoevenagel condensation route

Molecular Formula C20H20N2O2S
Molecular Weight 352.5 g/mol
Cat. No. B11530279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Molecular FormulaC20H20N2O2S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2
InChIInChI=1S/C20H20N2O2S/c1-13(2)15-6-4-14(5-7-15)12-18-19(23)22-20(25-18)21-16-8-10-17(24-3)11-9-16/h4-13H,1-3H3,(H,21,22,23)/b18-12+
InChIKeyMWJHKCZLOUVYSE-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Pharmacophore Classification


5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one (CAS 312291-47-7; ChEMBL CHEMBL1098201; molecular formula C₂₀H₂₀N₂O₂S; MW 352.45) is a synthetic 2-imino-5-benzylidene-4-thiazolidinone derivative . This compound belongs to the 4-thiazolidinone class, a privileged scaffold in medicinal chemistry, and features a 4-isopropylbenzylidene moiety at position 5 and a 4-methoxyphenylimino group at position 2 [1]. Its calculated logP of approximately 4.6 and zero hydrogen bond donors are consistent with Lipinski-compliant drug-like properties [1]. The compound was originally disclosed within an Actelion Pharmaceuticals medicinal chemistry program targeting sphingosine-1-phosphate (S1P) receptors, and its biological annotation is curated in both ChEMBL and BindingDB [1][2].

Why Generic Substitution Fails: Substituent-Specific Pharmacology


Within the 2-imino-5-benzylidene-4-thiazolidinone series, even minor substituent changes at the benzylidene or imino-phenyl positions produce large shifts in S1P receptor subtype potency and selectivity ratios [1]. For example, replacing the 4-isopropyl group with 4-hydroxymethyl alters the S1P3/S1P1 selectivity window from ~2-fold to ~5-fold, while removing the benzylidene substituent entirely reduces S1P1 potency by approximately 6-fold [1][2]. Because these compounds were profiled in identical recombinant CHO cell GTPγS binding assays, the quantitative differences are directly attributable to substituent chemistry rather than assay variability [1][2]. Procuring a generic '2-imino-thiazolidin-4-one' without specifying these substituents risks obtaining a compound with a fundamentally different receptor activation profile, undermining experimental reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Comparator Evidence for Procurement


Balanced S1P1/S1P3 Dual Agonism vs. Hydroxymethyl Analog

In head-to-head comparison using identical assay conditions (human recombinant receptors expressed in CHO cells, GTPγS binding), 5-(4-isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one (CHEMBL1098201) demonstrates a near-balanced S1P1/S1P3 dual agonism profile with S1P3 EC₅₀ = 106 nM and S1P1 EC₅₀ = 201 nM (ratio ≈ 1.9) [1]. In contrast, the closely related 4-hydroxymethyl analog (CHEMBL1097529) exhibits S1P3 EC₅₀ = 86 nM and S1P1 EC₅₀ = 408 nM (ratio ≈ 4.7), indicating significantly greater S1P3 bias [2]. This substituent-dependent shift in selectivity was observed within the same Actelion Pharmaceuticals screening cascade and curated in both ChEMBL and BindingDB [1][2].

S1P receptor pharmacology Immunomodulation GPCR drug discovery

Enhanced S1P1 Potency vs. Unsubstituted Benzylidene Analog

Compared to the unsubstituted 5-benzylidene analog (CHEMBL1095987, which lacks both the 4-isopropyl and 4-methoxy groups), the target compound demonstrates an approximately 6.2-fold improvement in S1P1 agonist potency (EC₅₀ 201 nM vs. 1240 nM) when tested under identical GTPγS binding assay conditions in CHO cells [1][2]. This potency gain is attributable to the combined effect of the 4-isopropylbenzylidene (enhancing hydrophobic contacts) and 4-methoxyphenylimino (modulating electronic distribution) substituents. Both data points originate from the same Actelion discovery program and are cross-validated in ChEMBL [1][2].

S1P1 agonism Structure-activity relationship Autoimmune disease models

Elevated Lipophilicity vs. Hydroxy-Substituted Analogs

The target compound exhibits a calculated logP of 4.6, compared to 4.28 for the 3-hydroxy-benzylidene analog (CHEMBL1098771), representing an increase of approximately 0.32 log units [1][2]. This higher lipophilicity is a direct consequence of replacing a polar hydroxy group with the lipophilic isopropyl moiety on the benzylidene ring. While both compounds comply with Lipinski's Rule of Five, the elevated logP of the target compound predicts enhanced passive membrane permeability, which may translate to improved cellular uptake in cell-based assays [1][2]. Notably, the unsubstituted benzylidene analog (CHEMBL1095987) shares an identical logP of 4.6 with the target compound, indicating that the lipophilicity differentiation is specific to comparisons with hydroxy-bearing analogs [3].

Physicochemical profiling Membrane permeability Drug-likeness

Synthetic Tractability by Knoevenagel Condensation

This compound is a member of the 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinone series synthesized via Knoevenagel condensation at the 5-position of the 4-thiazolidinone ring, a well-established synthetic route validated across 35 analogs in the published literature [1]. While the specific compound was not individually characterized in that study, the synthetic methodology confirms that the 5-benzylidene and 2-imino substituents are introduced in a modular fashion, enabling independent variation of the arylidene and imino-phenyl groups [1]. The compound's structural assignment is further supported by spectral data consistency across the series and by independent database entries in ChemicalBook, ChEMBL, and PubChem . This synthetic provenance is relevant for procurement because it ensures that resupply and analog synthesis can follow a validated, reproducible protocol rather than requiring de novo route development.

Chemical synthesis Knoevenagel condensation Quality control

Optimal Application Scenarios Based on Evidence


Balanced S1P1/S1P3 Activation for S1P Pharmacology Studies

As demonstrated in Evidence 1, this compound exhibits a near-balanced S1P1/S1P3 agonism profile (EC₅₀ ratio ≈ 1.9), distinguishing it from the more S1P3-biased 4-hydroxymethyl analog (ratio ≈ 4.7) [1][2]. Research groups investigating the cooperative or antagonistic interplay between S1P1 and S1P3 signaling in lymphocyte trafficking, endothelial barrier function, or fibrosis models should select this compound over S1P3-biased or S1P1-selective alternatives when the experimental objective is simultaneous engagement of both receptor subtypes at comparable concentrations. The identical GTPγS binding assay platform used for both compounds ensures that the selectivity difference is not confounded by assay methodology [1][2].

SAR Studies on Benzylidene Substitution Effects

Evidence 2 establishes that the 4-isopropylbenzylidene and 4-methoxyphenylimino substituents confer an approximately 6-fold S1P1 potency advantage over the unsubstituted benzylidene analog (201 nM vs. 1240 nM) [3][4]. This compound therefore serves as a key SAR probe for medicinal chemistry teams exploring the contributions of lipophilic para-substituents on the benzylidene ring to S1P receptor engagement. Procurement of this specific compound—rather than a generic 5-benzylidene analog—is essential when the research question concerns the pharmacophoric role of the 4-isopropyl group, as the potency differential provides a quantitative benchmark for further analog design [3][4].

Cell-Based Assays with Optimized Membrane Permeability

Evidence 3 shows that the target compound (logP = 4.6) possesses higher calculated lipophilicity than the 3-hydroxy-benzylidene analog (logP = 4.28) [5][6]. For cell-based assays where passive diffusion across the plasma membrane is a prerequisite for target engagement—such as intracellular GPCR signaling measurements, reporter gene assays, or lymphocyte migration studies—this elevated logP may translate to improved cellular uptake kinetics. The compound remains within Lipinski-compliant space (logP < 5, MW < 500, zero HBD), making it suitable for assays where drug-like physicochemical properties are desired [5].

Reference Standard for Knoevenagel-Derived Library Synthesis

As noted in Evidence 4, this compound belongs to a synthetically well-characterized series prepared via Knoevenagel condensation, a modular route that allows independent optimization of the 5-benzylidene and 2-imino substituents [7]. For laboratories building focused thiazolidinone libraries for phenotypic or target-based screening, this compound can serve as a synthetic reference standard—its CAS registry (312291-47-7), ChEMBL identifier (CHEMBL1098201), and documented synthetic provenance provide traceability for quality control, purity verification, and batch-to-batch consistency monitoring [7].

Quote Request

Request a Quote for 5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.